molecular formula C12H18BFN2O4S B1408104 (2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704121-45-8

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1408104
CAS RN: 1704121-45-8
M. Wt: 316.16 g/mol
InChI Key: VTHXOLRYURFVLY-UHFFFAOYSA-N
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Description

“(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1334173-43-1. It has a linear formula of C12H18BFN2O2. The compound is white to yellow solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.1 and is a white to yellow solid . The compound’s InChI Code is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a compound that has been explored in the context of synthetic chemistry and the development of new materials and drugs. Although the specific compound was not directly identified in the literature reviewed, the research on similar boronic acid derivatives provides insight into the potential applications and significance of such compounds in scientific research.

Boronic acids are known for their versatility in organic synthesis and material science due to their ability to form stable covalent bonds with various organic substrates. They are particularly notable for their use in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials (Qiu et al., 2009). This synthesis pathway highlights the importance of boronic acid derivatives in facilitating the production of biologically active compounds and enhancing the efficiency of chemical syntheses.

Environmental Impact and Degradation

Research on the environmental fate and degradation of polyfluoroalkyl chemicals, which share structural similarities with this compound, suggests that these compounds may undergo microbial degradation in the environment. This degradation process is crucial for understanding the environmental impact and persistence of such chemicals, which are used in various industrial and consumer products (Liu & Avendaño, 2013). Understanding the degradation pathways of boronic acid derivatives can inform environmental risk assessments and the development of strategies to mitigate their potential ecological impacts.

Biomedical Applications

The development of boronic acid-based drugs and biosensors represents a significant area of research. Boronic acids are incorporated into drug molecules to enhance their binding affinity to biological targets, improve their pharmacokinetic profiles, and increase their overall therapeutic efficacy. For example, boronic acid derivatives have been explored for their potential in treating various diseases, including cancer, through the inhibition of specific enzymes or biological pathways (Supuran, 2017). Additionally, electrochemical biosensors based on boronic acid derivatives have been developed for the selective detection of sugars, glycated hemoglobin, and fluoride ions, showcasing the broad applicability of these compounds in medical diagnostics and monitoring (Wang et al., 2014).

properties

IUPAC Name

[2-fluoro-4-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O4S/c1-9-7-11(14)10(13(17)18)8-12(9)21(19,20)16-5-3-15(2)4-6-16/h7-8,17-18H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHXOLRYURFVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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